molecular formula C22H24BF4N3O B2721075 (5aR,10bS)-2-(2,6-Diethylphenyl)-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-iumtetrafluoroborate CAS No. 1221487-76-8

(5aR,10bS)-2-(2,6-Diethylphenyl)-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-iumtetrafluoroborate

Cat. No.: B2721075
CAS No.: 1221487-76-8
M. Wt: 433.26
InChI Key: VOBPHAQJWUFSRC-GOOHIXEASA-M
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Description

This compound is a chiral nitrogen-containing heterocycle with a fused indeno-triazolo-oxazinium core and a 2,6-diethylphenyl substituent. Its tetrafluoroborate (BF₄⁻) counterion enhances solubility and stability in polar solvents . The molecular formula is C₂₂H₂₄BF₄N₃O (MW: 433.26), and it is typically synthesized with >95% purity for research applications in asymmetric catalysis or pharmaceutical intermediates . Its stereochemistry (5aR,10bS) is critical for enantioselective interactions, as evidenced by its use in chiral ligand libraries .

Properties

IUPAC Name

(1S,9R)-4-(2,6-diethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N3O.BF4/c1-3-15-9-7-10-16(4-2)21(15)25-14-24-20(23-25)13-26-19-12-17-8-5-6-11-18(17)22(19)24;2-1(3,4)5/h5-11,14,19,22H,3-4,12-13H2,1-2H3;/q+1;-1/t19-,22+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSQCAFJGFNWAN-GVWAYPJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCC1=C(C(=CC=C1)CC)N2C=[N+]3C4C(CC5=CC=CC=C45)OCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.CCC1=C(C(=CC=C1)CC)N2C=[N+]3[C@@H]4[C@@H](CC5=CC=CC=C45)OCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BF4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5aR,10bS)-2-(2,6-Diethylphenyl)-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H22BF4N3O
  • Molecular Weight : 385.90 g/mol
  • CAS Number : 1787246-78-9

Structural Characteristics

The compound features a unique indeno-triazolo-oxazine framework that contributes to its biological activity. The presence of the diethylphenyl group enhances its lipophilicity, potentially affecting its interaction with biological membranes.

Research indicates that compounds with similar structural motifs exhibit various biological activities including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains due to their ability to disrupt cellular membranes.
  • Anticancer Properties : Certain analogs have been studied for their potential to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The oxazinium moiety may interact with specific enzymes, inhibiting their function and altering metabolic pathways.

Case Studies

  • Anticancer Activity :
    • A study by He et al. (2006) demonstrated that related compounds could induce apoptosis in breast cancer cells by activating caspase pathways. This suggests potential therapeutic applications for the compound in oncology .
  • Antimicrobial Effects :
    • Research published in Journal of Medicinal Chemistry indicated that structural modifications in similar compounds led to enhanced antimicrobial activity against resistant strains of Staphylococcus aureus .
  • Neuroprotective Effects :
    • A recent investigation explored the neuroprotective effects of related oxazine compounds in models of neurodegeneration. Results showed reduced oxidative stress markers and improved neuronal survival rates, indicating potential for neurodegenerative disease treatment .

Comparative Biological Activity Table

Activity TypeRelated CompoundsObserved EffectsReference
Antimicrobial5aR,10bS derivativesInhibition of bacterial growth
AnticancerBode Catalyst 2Induction of apoptosis in cancer cells
NeuroprotectiveOxazine analogsReduction in oxidative stress

In Vitro Studies

In vitro assays have shown that the compound exhibits a significant dose-dependent response in various cell lines. For instance:

  • Cytotoxicity Assays : Evaluations on MCF-7 (breast cancer) and HeLa (cervical cancer) cells revealed IC50 values suggesting moderate to high cytotoxicity depending on the concentration used.

In Vivo Studies

Preliminary animal studies indicated that administration of the compound resulted in notable changes in tumor growth rates compared to control groups. Further studies are required to elucidate the pharmacokinetics and bioavailability.

Scientific Research Applications

Catalysis

The compound has been explored as a catalyst in several organic reactions. It facilitates the formation of various heterocycles through its ability to stabilize reactive intermediates. Notable applications include:

  • Aza-Claisen Annulations : It is used in the preparation of dihydropyridinones by reacting enals or α-hydroxyenones with vinylogous amides .
  • Oxidative Coupling Reactions : The compound aids in the oxidative coupling of di(hetero)arylmethanes with enals to yield benzimidazole-fused lactams .
  • Synthesis of Organosilanes : It plays a role in synthesizing organosilanes by reacting enals with β-silyl enones .

Pharmaceutical Research

Given its structural characteristics, this compound is also being investigated for potential pharmaceutical applications. Its unique oxazinium structure may contribute to biological activity, particularly in drug design targeting specific pathways or receptors.

Case Study 1: Enantioselective Reactions

Research has demonstrated that (5aR,10bS)-2-(2,6-Diethylphenyl)-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate can effectively catalyze enantioselective reactions. In a study involving asymmetric synthesis of chiral compounds, the compound showed high selectivity and yield when used as a catalyst for reactions involving aldehydes and amines.

Case Study 2: Synthesis of Heterocycles

In another study focusing on the synthesis of complex heterocycles, the compound was utilized to promote cyclization reactions under mild conditions. The resulting heterocycles exhibited promising biological activity and could serve as lead compounds for further drug development.

Comparative Analysis of Catalysts

Catalyst NameTypeApplicationYield (%)Selectivity
(5aR,10bS)-TetrafluoroborateOrganocatalystDihydropyridinone synthesis85%High
Other NHC CatalystsOrganocatalystVarious heterocycle syntheses70%Moderate
Metal-based CatalystsMetal catalystAza-Claisen reactions90%Variable

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituent Molecular Formula Purity Key Differences References
(5aR,10bS)-2-(4-Methoxyphenyl)-...oxazin-11-ium tetrafluoroborate 4-Methoxyphenyl C₁₉H₁₈BF₄N₃O₂ 97% Reduced steric bulk compared to diethylphenyl; methoxy group enhances electron density, potentially altering catalytic activity.
(5aR,10bS)-2-Phenyl-...oxazin-11-ium tetrafluoroborate Phenyl C₁₈H₁₆BF₄N₃O N/A Simplest analog; lower molecular weight (377.14) and reduced hydrophobicity. Hazard profile includes H302 (acute toxicity) and H315 (skin irritation).
(5aR,10bS)-2-(Pentafluorophenyl)-...oxazin-11-ium tetrafluoroborate Pentafluorophenyl C₁₉H₁₀BF₉N₃O 97% Fluorination increases electronegativity and oxidative stability; may improve ligand-metal binding in harsh reaction conditions.
(5aR,10bS)-2-Mesityl-...oxazin-11-ium tetrafluoroborate Mesityl (2,4,6-Trimethylphenyl) C₂₁H₂₂BF₄N₃O 95% Bulky substituent improves steric shielding in catalysis; lower purity (95%) due to synthetic challenges.

Stereochemical and Counterion Variations

Table 2: Stereoisomers and Counterion Effects

Compound Name Configuration Counterion Molecular Weight Key Differences References
(5aS,10bR)-2-(2,6-Diethylphenyl)-...oxazin-11-ium tetrafluoroborate 5aS,10bR BF₄⁻ 433.26 Enantiomeric pair; opposite stereochemistry may reverse enantioselectivity in catalytic reactions.
(5aR,10bS)-2-Mesityl-...oxazin-11-ium chloride 5aR,10bS Cl⁻ 419.22 Chloride counterion reduces solubility in organic solvents; used in ionic liquid formulations.

Hazard and Stability Profiles

  • Diethylphenyl Analog (Target Compound): Classified as non-hazardous in research-grade purity (>95%) .
  • Mesityl Analog : Requires refrigerated storage (2–8°C) to prevent decomposition, unlike the diethylphenyl variant .

Q & A

Q. How do steric effects from the 2,6-diethyl group influence molecular packing in crystallography?

  • Methodology :
  • Solve single-crystal X-ray structures to compare dihedral angles with analogs (e.g., 2,4,6-trimethylphenyl ). The diethyl groups induce a 7° twist in the indeno core, reducing π-π stacking interactions .
  • Reference Data : Unit cell volume increases by 12% compared to pentafluorophenyl derivatives .

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